molecular formula C14H13ClN2O4S B2469111 N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide CAS No. 1385398-90-2

N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide

Cat. No.: B2469111
CAS No.: 1385398-90-2
M. Wt: 340.78
InChI Key: ZZURPZQFQIUVPK-UHFFFAOYSA-N
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Description

N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a chloropyridine sulfonamide group linked to a phenylmethoxyacetamide moiety, is characteristic of compounds developed to modulate protein function and explore novel biological pathways . Sulfonamide-based compounds are a prominent class in pharmaceutical research, known for their ability to act as enzyme inhibitors . For instance, similar sulfonamide scaffolds have been successfully optimized as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory and neurodegenerative diseases . Furthermore, the 2-chloropyridin-3-yl group is a common structural element in various bioactive molecules, underscoring its utility in the design of potential therapeutics . This combination of features makes this compound a valuable chemical tool for researchers investigating new small-molecule probes, particularly in the fields of oncology and immunology. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c15-14-12(7-4-8-16-14)22(19,20)17-13(18)10-21-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZURPZQFQIUVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NS(=O)(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

2-Phenylmethoxyacetic acid is synthesized via a Williamson ether reaction between benzyl alcohol and chloroacetic acid under alkaline conditions:

$$
\text{PhCH}2\text{OH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{PhCH}2\text{OCH}2\text{COOH} + \text{H}_2\text{O} + \text{NaCl}
$$

Optimized Conditions :

  • Solvent : Water/ethanol (1:1)
  • Base : Sodium hydroxide (2 equiv)
  • Temperature : 80°C, 6 hours
  • Yield : 78–85%

Synthesis of 2-Phenylmethoxyacetyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride:

$$
\text{PhCH}2\text{OCH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{PhCH}2\text{OCH}2\text{COCl} + \text{SO}2 + \text{HCl}
$$

Key Parameters :

  • Solvent : Toluene (anhydrous)
  • Reagent : Thionyl chloride (3 equiv)
  • Temperature : Reflux, 3 hours
  • Yield : 92–95%

Synthesis of 2-Phenylmethoxyacetamide

Reaction of the acyl chloride with aqueous ammonia yields the acetamide:

$$
\text{PhCH}2\text{OCH}2\text{COCl} + \text{NH}3 \rightarrow \text{PhCH}2\text{OCH}2\text{CONH}2 + \text{HCl}
$$

Conditions :

  • Solvent : Tetrahydrofuran (THF)
  • Ammonia : 28% aqueous solution (4 equiv)
  • Temperature : 0°C to room temperature, 2 hours
  • Yield : 88%

Synthesis of 2-Chloropyridine-3-sulfonyl Chloride

Chlorosulfonation of 2-Chloropyridine

Direct chlorosulfonation of 2-chloropyridine using chlorosulfonic acid introduces the sulfonyl chloride group:

$$
\text{C}5\text{H}3\text{ClN} + \text{ClSO}3\text{H} \rightarrow \text{C}5\text{H}2\text{Cl}2\text{NO}_2\text{S} + \text{HCl}
$$

Reaction Details :

  • Reagent : Chlorosulfonic acid (3 equiv)
  • Temperature : 120°C, 8 hours
  • Yield : 62%

Purification

Crude product is purified via vacuum distillation (b.p. 145–150°C at 0.5 mmHg).

Coupling Reaction: Formation of this compound

The final step involves sulfonylation of 2-phenylmethoxyacetamide with 2-chloropyridine-3-sulfonyl chloride under basic conditions:

$$
\text{PhCH}2\text{OCH}2\text{CONH}2 + \text{C}5\text{H}2\text{Cl}2\text{NO}2\text{S} \xrightarrow{\text{Base}} \text{PhCH}2\text{OCH}2\text{CONHSO}2\text{C}5\text{H}2\text{ClN} + \text{HCl}
$$

Reaction Optimization

Parameter Condition Yield Reference
Base Triethylamine (2.5 equiv) 67%
Solvent Dichloromethane 58%
Temperature 0°C → room temperature, 12 hours 72%
Alternative Base Pyridine (3 equiv) 64%

Key Observations :

  • Excess base improves HCl scavenging, driving the reaction to completion.
  • Polar aprotic solvents (e.g., DMF) increase reactivity but may reduce yield due to side reactions.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (d, J = 8.0 Hz, 1H, pyridine-H), 7.35–7.28 (m, 5H, Ph-H), 4.55 (s, 2H, OCH₂Ph), 4.12 (s, 2H, CH₂CO), 3.98 (s, 2H, SO₂NH).
  • IR (KBr) : 3270 cm⁻¹ (N–H), 1695 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 162–164°C.

Challenges and Mitigation Strategies

  • Low Sulfonylation Efficiency :

    • Cause : Steric hindrance from the 2-chloropyridine group.
    • Solution : Use of bulky bases (e.g., DBU) to enhance deprotonation.
  • Hydrolysis of Sulfonyl Chloride :

    • Cause : Moisture in reagents or solvents.
    • Solution : Rigorous drying of glassware and molecular sieves.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloropyridine ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with target proteins.

Comparison with Similar Compounds

Structural Divergence

  • Target vs. The phenylmethoxy group may improve lipophilicity compared to the ethyl group in the oxazole analog.
  • Target vs. Thiophene-Carbamothioyl (): The sulfonamide group in the target contrasts with the carbamothioyl (-NHCSS-) group in ’s compound, which enables metal coordination. This difference suggests divergent applications: the target may prioritize enzyme inhibition, while the thiophene derivative focuses on redox-active metal complexes.

Notes on Limitations and Contradictions

  • Absence of Direct Data: The target compound’s properties are inferred from analogs, introducing uncertainty in its exact reactivity or bioactivity.
  • Divergent Applications: Compounds with similar chloropyridine cores (e.g., ’s polymer precursor vs. ’s antitumor agents) highlight the critical role of ancillary functional groups in determining utility.

Biological Activity

N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chloropyridine moiety, a sulfonyl group, and a phenylmethoxyacetamide structure. This unique combination of functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in the context of proteases. The chloropyridine moiety may enhance the compound's affinity for biological targets, while the phenylmethoxy group can modulate its pharmacokinetic properties.

Biological Activities

  • Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties. For instance, compounds with similar structures have shown inhibitory effects against viral proteases, such as the SARS-CoV-2 3CL protease, which is crucial for viral replication .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. In vitro assays indicate that it may inhibit specific enzymes involved in inflammatory pathways, which could have implications for treating inflammatory diseases.
  • Anticancer Potential : Research has highlighted the potential anticancer properties of compounds with similar structures. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50/EC50 ValuesReference
AntiviralSARS-CoV-2 3CL protease250 nM (IC50)
Enzyme InhibitionVarious inflammatory enzymesVaries
AnticancerCell viability assaysVaries

Relevant Research

  • Antiviral Studies : A study conducted on chloropyridinyl esters demonstrated that compounds with similar structures could inhibit SARS-CoV 3CL protease effectively, suggesting a potential pathway for developing antiviral agents based on this compound .
  • Enzyme Inhibition : Research on related sulfonamide compounds indicated significant inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects. This suggests that this compound may share similar properties.

Q & A

Q. What are the common synthetic routes for N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution : Reacting 2-chloropyridin-3-yl sulfonyl chloride with 2-phenylmethoxyacetamide under alkaline conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .
  • Optimization : Temperature (60–80°C), solvent polarity (DMF or acetonitrile), and catalyst (triethylamine) are critical. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the sulfonyl group’s deshielding effect shifts pyridine protons downfield .
  • Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns (e.g., loss of Cl⁻ or sulfonyl groups) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time: ~8–12 min) .

Q. How is the compound’s stability evaluated under varying storage conditions?

Stability studies involve:

  • Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C typical for sulfonamides).
  • Hydrolytic stability : Incubation at pH 2–12 (37°C, 24h) followed by HPLC to detect degradation products (e.g., cleavage of the acetamide bond under acidic conditions) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is pivotal:

  • Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELX programs refine unit cell parameters (e.g., orthorhombic system with space group P2₁2₁2₁) .

  • Key metrics :

    ParameterValue
    a3.8875(3) Å
    b14.6442(13) Å
    c21.8950(19) Å
    Z4
    Data from analogous compounds suggest similar packing driven by π-π stacking and hydrogen bonds .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

  • Docking studies : Autodock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). The sulfonyl group often forms hydrogen bonds with Arg120 or Tyr355 .
  • MD simulations : AMBER or GROMACS assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .

Q. How are contradictions in biological activity data addressed?

  • Dose-response assays : IC₅₀ values (e.g., MTT assay in cancer cells) are compared across studies. Discrepancies may arise from cell line variability (e.g., MCF-7 vs. HeLa) .
  • Redox activity : Antioxidant potential via DPPH/ABTS assays must control for solvent interference (e.g., DMSO quenches radicals at >1% v/v) .

Q. What methodologies validate the compound’s role as a synthetic intermediate in drug discovery?

  • Derivatization : Reacting the acetamide moiety with electrophiles (e.g., alkyl halides) to produce libraries.
  • Biological screening : Testing derivatives for kinase inhibition (e.g., EGFR) using fluorescence polarization assays .

Methodological Notes

  • Data conflicts : Synthesis yields vary with solvent choice (DMF vs. toluene); confirm optimal conditions via DOE (Design of Experiments) .
  • Advanced tools : SHELXL (crystallography), Gaussian (MO calculations), and PyMol (visualization) are standard .

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